molecular formula C17H14N4O5S B2860042 N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 903280-68-2

N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2860042
CAS No.: 903280-68-2
M. Wt: 386.38
InChI Key: UTCZGLLJMWXCSQ-UHFFFAOYSA-N
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Description

N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by its intricate molecular structure, which includes a methoxypyridazinyl group, a phenyl group, and a nitrobenzenesulfonamide moiety.

Mechanism of Action

Target of Action

It is known that similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Biochemical Pathways

It is known that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

Similar compounds have shown significant anti-tubercular activity , suggesting that they may inhibit the growth and replication of Mycobacterium tuberculosis H37Ra.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the methoxypyridazinyl intermediate, followed by its coupling with a phenyl group and subsequent introduction of the nitrobenzenesulfonamide moiety. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-26-17-11-10-16(18-19-17)12-2-4-13(5-3-12)20-27(24,25)15-8-6-14(7-9-15)21(22)23/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCZGLLJMWXCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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